3-(Piperidin-3-yl)propanoic acid

Descripción general

Descripción

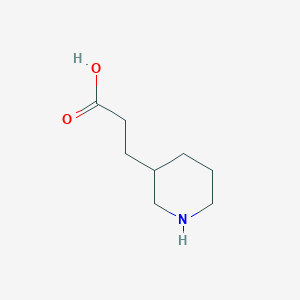

3-(Piperidin-3-yl)propanoic acid is a biochemical used for proteomics research . Its molecular formula is C8H15NO2 .

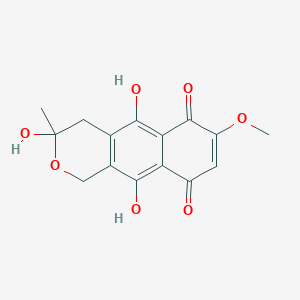

Molecular Structure Analysis

The molecular structure of 3-(Piperidin-3-yl)propanoic acid can be represented by the formula C8H15NO2 . The InChI code for this compound is 1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Piperidin-3-yl)propanoic acid are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

3-(Piperidin-3-yl)propanoic acid has a molecular weight of 157.21 . It has a density of 1.039g/cm3 and a boiling point of 299.4ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

3-(Piperidin-3-yl)propanoic acid: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of many drugs . The compound can undergo intra- and intermolecular reactions to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Pharmacological Research

Due to the presence of the piperidine moiety, 3-(Piperidin-3-yl)propanoic acid is significant in pharmacological research. It can be used to develop potential drugs, and its derivatives are found in over twenty classes of pharmaceuticals . The compound’s biological activity is often evaluated for the discovery of new therapeutic agents.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry to create complex polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn) . These coordination polymers have potential applications in catalysis, molecular recognition, and as materials for electronic devices.

Hydrothermal Synthesis

In hydrothermal synthesis, 3-(Piperidin-3-yl)propanoic acid is used to generate coordination polymers with interesting properties. For example, it can react with metal salts in methanol to form polymers like [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n, which have applications in materials science .

Chelation of Rare-Earth Ions

The compound can act as a bidentate chelating agent for rare-earth ions such as europium (Eu³⁺) and terbium (Tb³⁺). This chelation is used to enhance fluorescence in sol-gels, which is beneficial in creating materials with specific optical properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives, in general, are known to interact with various biological targets, leading to diverse physiological effects .

Propiedades

IUPAC Name |

3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDZOPQSMGHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408901 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-3-yl)propanoic acid | |

CAS RN |

1822-31-7 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

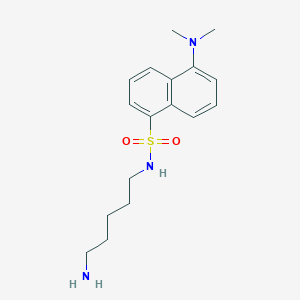

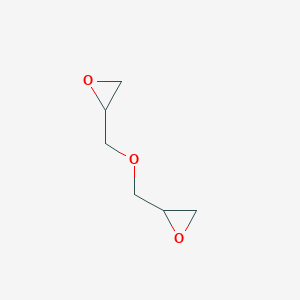

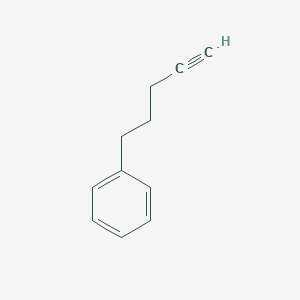

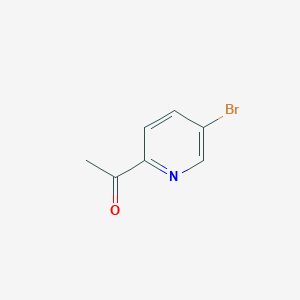

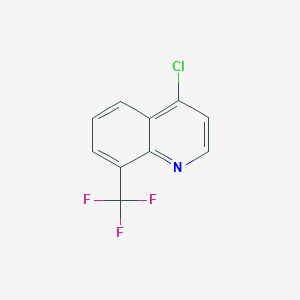

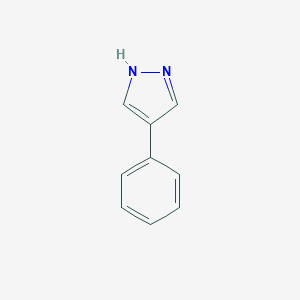

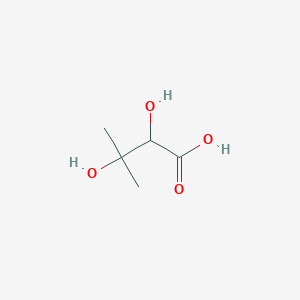

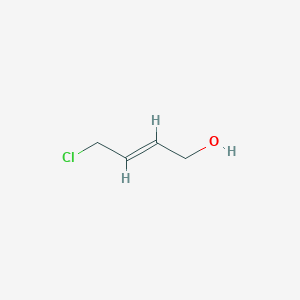

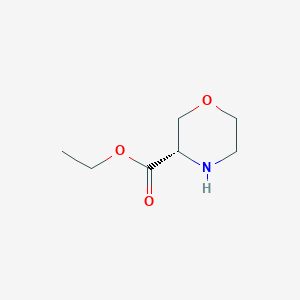

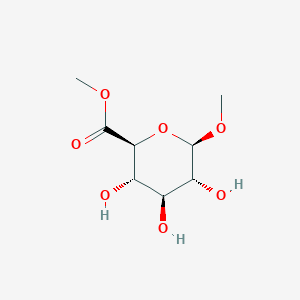

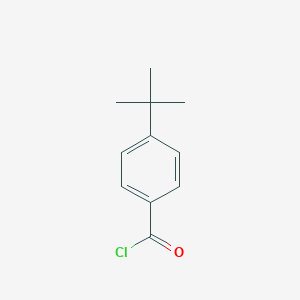

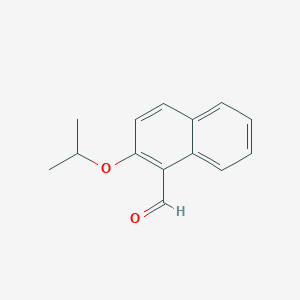

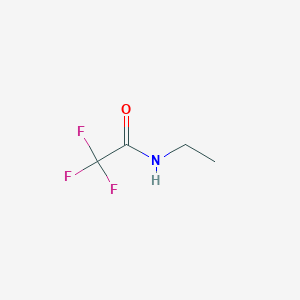

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.